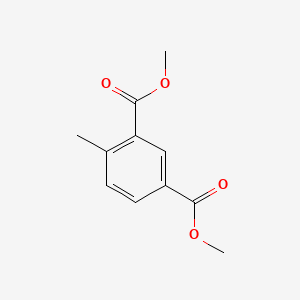

Dimethyl 4-methylisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDRWWFCMSDTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066849 | |

| Record name | Dimethyl 4-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23038-61-1 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 4-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methylisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 4-methylisophthalate

Introduction

Dimethyl 4-methylisophthalate is a significant chemical intermediate, playing a crucial role in the synthesis of various polymers and specialty chemicals. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, imparts unique properties to the resulting materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development and material science.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of 4-methylisophthalic acid with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and relatively straightforward procedure.[2]

Precursor Synthesis: 4-Methylisophthalic Acid

The availability of the precursor, 4-methylisophthalic acid, is the initial consideration.[3] While it can be sourced commercially, understanding its synthesis provides deeper insight into the overall process. A common industrial method for producing isophthalic acid derivatives is the oxidation of the corresponding xylene isomers.[4][5] In this case, 4-methylisophthalic acid can be synthesized through the controlled oxidation of p-xylene. This process typically involves a liquid-phase oxidation using a cobalt-manganese-bromide catalyst system in an acetic acid solvent under elevated temperature and pressure.[6][7]

Esterification: From Carboxylic Acid to Diester

The Fischer esterification is an equilibrium-driven process.[2] To ensure a high yield of the desired this compound, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of methanol, which acts as both a reactant and the solvent, and by the removal of water as it is formed.[2]

Reaction Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. This process occurs for both carboxylic acid groups on the 4-methylisophthalic acid molecule.

Experimental Protocol: Fischer Esterification

Materials:

-

4-Methylisophthalic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 4-methylisophthalic acid and a significant excess of anhydrous methanol. The flask is equipped with a reflux condenser and placed in a heating mantle.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the stirred solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.

-

Neutralization: The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This step will cause effervescence as carbon dioxide is released.

-

Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a white solid.[8]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.[8]

-

Aromatic Protons: The three protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.6 ppm). The specific splitting pattern will depend on their coupling with each other. For this compound, one would expect a singlet (or a narrow doublet) for the proton between the two ester groups, a doublet for the proton adjacent to the methyl group, and a doublet of doublets for the remaining proton.[8]

-

Methyl Ester Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet, typically around δ 3.9 ppm.[8]

-

Aromatic Methyl Protons: The three protons of the methyl group attached to the benzene ring will also appear as a singlet, but further upfield, around δ 2.6 ppm.[8]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbons: The carbons of the two ester carbonyl groups will appear as signals in the downfield region of the spectrum, typically around δ 166-167 ppm.[8]

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 128-146 ppm). The carbon attached to the methyl group will have a different chemical shift compared to the others.[8]

-

Methyl Ester Carbons: The carbons of the two methoxy groups will appear as a single signal around δ 52 ppm.[8]

-

Aromatic Methyl Carbon: The carbon of the methyl group on the ring will appear at a higher field, around δ 22 ppm.[8]

-

Table 1: Expected NMR Data for this compound [8]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 8.55 (d), 8.02 (dd), 7.30 (d) | 132.7, 132.1, 129.8, 128.1 |

| Aromatic C (quaternary) | - | 145.7, 132.0 |

| C=O | - | 167.3, 166.4 |

| -OCH₃ | 3.91 (s), 3.90 (s) | 52.3, 52.2 |

| Ar-CH₃ | 2.64 (s) | 22.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be observed in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: The C-O stretching vibrations of the ester group will appear as two bands in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₄), which is 208.21 g/mol .[9][10]

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, one would expect to see fragment ions corresponding to the loss of a methoxy radical (m/z = 177) and the loss of a carbomethoxy radical (m/z = 149).

Conclusion

The synthesis of this compound via Fischer esterification of 4-methylisophthalic acid is a robust and well-established method. The successful synthesis and purification of this compound can be unequivocally confirmed through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides the foundational knowledge and procedural details necessary for researchers and scientists to confidently synthesize and characterize this important chemical intermediate.

References

-

PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

-

Krasutsky, A. P., et al. (2017). Synthesis of isophthalates from methyl coumalate. Organic & Biomolecular Chemistry, 15(48), 10224-10228. Retrieved from [Link]

-

Knight Miller, K. (2015). Oxidation of petroleum derived xylene isomers. [Thesis]. Retrieved from [Link]

- Saffer, C. A. (1974). U.S. Patent No. 3,850,981. Washington, DC: U.S. Patent and Trademark Office.

-

Fl้ารian, M., et al. (2008). Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 277(1-3), 117-122. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Saffer, C. A. (1964). U.S. Patent No. 3,139,452. Washington, DC: U.S. Patent and Trademark Office.

-

da Silva, J. A., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Molecules, 28(4), 1922. Retrieved from [Link]

-

Ivanov, S., et al. (2023). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Catalysts, 13(7), 1083. Retrieved from [Link]

-

Dahan, A., Weissberg, A., & Portnoy, M. (n.d.). Experimental Section. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Krasutsky, A. P., et al. (2017). Synthesis of isophthalates from methyl coumalate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

-

Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 195. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acid to Ester - Fischer Esterification. Retrieved from [Link]

-

NIST. (n.d.). Dimethyl phthalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 4-hydroxyisophthalate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

MSJChem. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). [Video]. YouTube. Retrieved from [Link]

-

Gregory, K. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Kaplaneris, N., et al. (n.d.). PhotoOrganocatalytic Synthesis of Lactones via a Selective C-H Activation-alkylation of Alcohols - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. Retrieved from [Link]

- Merkl, R. S. (2020). U.S. Patent No. 10,669,295. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Infrared Spectroscopy of Isolated Molecules Having A Dimethyl Group in CCl4. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3850981A - Liquid phase oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 23038-61-1 [sigmaaldrich.com]

Dimethyl 4-methylisophthalate CAS number 23038-61-1

An In-Depth Technical Guide to Dimethyl 4-methylisophthalate (CAS 23038-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a distinct aromatic diester with the CAS number 23038-61-1. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, and a thorough characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. While this molecule is not extensively documented in the literature for specific biological activities, its structural motif as a substituted isophthalate presents it as a valuable and versatile building block for exploratory research. This whitepaper offers a prospective analysis of its potential applications in medicinal chemistry as a scaffold for novel compound libraries and in materials science as a specialty monomer. All protocols and data are presented to ensure scientific integrity and to empower researchers to confidently synthesize, characterize, and explore the potential of this compound.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent research. This compound is a white solid at room temperature.[1] Its core identity and characteristics are summarized below.

Chemical and Physical Properties

The key identifying and physical properties of this compound are consolidated in the table below, based on data from chemical databases and peer-reviewed literature.[2][3]

| Property | Value | Source(s) |

| CAS Number | 23038-61-1 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [3] |

| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate | [3] |

| Synonyms | Isophthalic acid, 4-methyl-, dimethyl ester | [3] |

| Physical Form | White Solid | [1] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | [3] |

| InChIKey | MTDRWWFCMSDTBL-UHFFFAOYSA-N | [1][3] |

Spectroscopic Signature for Structural Verification

Structural confirmation is paramount for the integrity of any experimental work. The following spectroscopic data, derived from a published synthesis, provide a definitive fingerprint for this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. The solvent and frequency are critical parameters for reproducibility.

| Nucleus | Frequency | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| ¹H NMR | 400 MHz | CDCl₃ | 8.55 (d, J = 1.9 Hz, 1H), 8.02 (dd, J = 8.1, 1.8 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H), 3.90 (s, 3H), 2.64 (s, 3H) |

| ¹³C NMR | 100 MHz | CDCl₃ | 167.26, 166.42, 145.68, 132.73, 132.07, 131.99, 129.84, 128.06, 52.31, 52.15, 22.00 |

-

Expert Interpretation: The ¹H NMR spectrum clearly resolves the three distinct aromatic protons. The downfield singlet at 8.55 ppm corresponds to the proton situated between the two ester groups. The two distinct singlets for the methoxy groups at 3.91 and 3.90 ppm suggest they are in slightly different chemical environments. The ¹³C NMR spectrum confirms the presence of 11 unique carbon atoms, including the two distinct carbonyl carbons of the ester groups and the methyl carbons.

High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass of the protonated molecule, confirming its elemental composition.

-

HRMS (ESI-QTOF): Calculated for [M+H]⁺ (C₁₁H₁₃O₄⁺): 209.0808; Found: 209.0808.[5]

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved in high yield from commercially available precursors. The following protocol is adapted from a peer-reviewed procedure and represents a reliable method for obtaining the target compound.[5]

Experimental Protocol: Synthesis from a Bicyclic Adduct

This synthesis demonstrates an efficient aromatization reaction to form the isophthalate ring system. The causality for this choice of protocol lies in its high reported yield (88%) and straightforward purification.

Materials and Reagents:

-

Bicyclic adduct precursor (derived from methyl coumalate and an appropriate enol ether)

-

Methanol (MeOH), anhydrous

-

p-Toluenesulfonic acid (PTSA), crystal

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the bicyclic adduct (0.2 mmol) in anhydrous methanol (1.0 mL).

-

Catalysis: Add a single crystal of p-Toluenesulfonic acid (PTSA) to the solution. Causality Note: PTSA is a strong acid catalyst that facilitates the elimination and aromatization cascade required to form the stable benzene ring from the bicyclic intermediate.

-

Reflux: Heat the reaction mixture to boiling and maintain reflux for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by silica gel column chromatography. The specific eluent system should be determined by TLC analysis, but a mixture of ethyl acetate and hexanes is a common starting point for compounds of this polarity.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a white solid (yield = 88%).[5] Confirm the identity and purity using the spectroscopic methods detailed in Section 1.2.

Synthesis and Purification Workflow Diagram

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 4-methylisophthalate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 4-methylisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and theoretical principles. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the presented data.

Introduction: The Role of NMR in Characterizing this compound

This compound (C₁₁H₁₂O₄, PubChem CID: 89971) is an aromatic dicarboxylic acid ester. Its structure, featuring a substituted benzene ring with two methyl ester groups and a methyl group, presents a distinct pattern in NMR spectroscopy. Understanding these spectral signatures is paramount for confirming its identity, assessing purity, and studying its chemical environment, which are critical steps in synthetic chemistry and pharmaceutical development. NMR spectroscopy stands as a primary analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2][3][4][5] This guide will provide a detailed interpretation of both the proton (¹H) and carbon-13 (¹³C) NMR spectra, correlating the observed chemical shifts and coupling patterns to the specific atomic nuclei within the molecule.

Molecular Structure and Predicted NMR Environments

The molecular structure of this compound is key to understanding its NMR spectra. The arrangement of substituents on the benzene ring dictates the chemical environment of each proton and carbon atom, leading to unique resonance frequencies (chemical shifts).

Caption: Molecular structure of this compound.

Based on this structure, we can predict the following distinct proton and carbon environments that will give rise to signals in the NMR spectra.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aromatic protons, the two ester methyl groups, and the methyl group attached to the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |

| Ar-H (position 2) | ~8.4 | Singlet | 1H | - |

| Ar-H (position 6) | ~7.9 | Doublet | 1H | ~8.0 (ortho) |

| Ar-H (position 5) | ~7.4 | Doublet | 1H | ~8.0 (ortho) |

| -COOCH₃ (x2) | ~3.9 | Singlet | 6H | - |

| Ar-CH₃ | ~2.5 | Singlet | 3H | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Ar-H): The protons on the aromatic ring appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the ring current.[6][7]

-

The proton at position 2 is deshielded by the two adjacent electron-withdrawing ester groups, causing it to resonate at the lowest field, predicted around 8.4 ppm. It appears as a singlet as it has no adjacent protons to couple with.

-

The proton at position 6 is ortho to one ester group and is expected to resonate around 7.9 ppm. It will appear as a doublet due to coupling with the proton at position 5 (ortho-coupling, typically with a J-value of 7-9 Hz).[8][9]

-

The proton at position 5 is adjacent to the methyl group and will be the most shielded of the aromatic protons, resonating around 7.4 ppm. It will also appear as a doublet due to coupling with the proton at position 6.

-

-

Ester Methyl Protons (-COOCH₃): The six protons of the two equivalent methyl ester groups are expected to give a single, sharp signal around 3.9 ppm. Their chemical shift is influenced by the electronegative oxygen atoms.

-

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are shielded compared to the ester methyl groups and are predicted to resonate around 2.5 ppm, appearing as a sharp singlet.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the inequivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (x2) | ~166 |

| Ar-C (positions 1 & 3) | ~133 |

| Ar-C (position 4) | ~141 |

| Ar-C (position 2) | ~134 |

| Ar-C (position 6) | ~130 |

| Ar-C (position 5) | ~128 |

| -COOCH₃ (x2) | ~52 |

| Ar-CH₃ | ~21 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): The carbon atoms of the two ester carbonyl groups are significantly deshielded and are expected to resonate at the lowest field, around 166 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the typical aromatic region of 120-150 ppm.[6]

-

The quaternary carbons attached to the ester groups (positions 1 and 3) are predicted to be around 133 ppm.

-

The quaternary carbon attached to the methyl group (position 4) will be further downfield due to the substitution effect, around 141 ppm.

-

The carbons bearing protons (positions 2, 5, and 6) will have distinct chemical shifts based on their electronic environment, predicted to be around 134, 128, and 130 ppm, respectively.

-

-

Ester Methyl Carbons (-COOCH₃): The carbon atoms of the two equivalent methyl ester groups will give a signal around 52 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the aromatic ring is the most shielded carbon and is expected to resonate at the highest field, around 21 ppm.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A critical first step for obtaining high-resolution NMR spectra is meticulous sample preparation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 1-2 drops of a dilute solution). TMS is assigned a chemical shift of 0.00 ppm.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Proton Decoupling: Broadband decoupling to simplify the spectrum to singlets.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The predicted chemical shifts and coupling patterns are consistent with the known effects of substituents on an aromatic ring. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this compound. This guide serves as a valuable resource for scientists and professionals who rely on NMR spectroscopy for the precise characterization of organic molecules.

References

-

Why para aromatic has a low J constant and why ortho has high J constant? (n.d.). Vedantu. Retrieved from [Link]

-

Structural elucidation by NMR(1HNMR). (2016, November 29). SlideShare. Retrieved from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

How to perform NMR spectroscopy structure determination. (2019, October 9). Quora. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

NMR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (2009, August 10). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

- Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Master's thesis, University of Alberta).

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

- Abraham, R. J., et al. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 15(4), 18-24.

-

The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites. (2018). RSC Publishing. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. homework.study.com [homework.study.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Solubility of Dimethyl 4-methylisophthalate in Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of dimethyl 4-methylisophthalate, a key intermediate in the synthesis of various polymers and specialty chemicals. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the theoretical and practical aspects of its solubility in common laboratory solvents. Given the scarcity of publicly available quantitative data, this guide also furnishes a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their specific applications.

Introduction to this compound

This compound is an aromatic ester with the chemical formula C₁₁H₁₂O₄. Its structure, characterized by a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 4, dictates its physicochemical properties and, consequently, its solubility profile.

Chemical Structure:

Physicochemical Properties:

While experimental data for this compound is not extensively documented, we can infer some of its properties from its structure and from data available for the closely related compound, dimethyl isophthalate.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Weight | 208.21 g/mol | [1] |

| Boiling Point | 284.3 ± 20.0 °C | [1] |

| Density | 1.147 ± 0.06 g/cm³ | [1] |

| Appearance | Expected to be a white solid | Inferred |

| Storage Temperature | 2-8°C | [1] |

The presence of the polar ester groups and the nonpolar aromatic ring and methyl group gives this compound a balanced polarity, which is a key determinant of its solubility in various solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[2]. The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.

For this compound, its solubility will be influenced by:

-

Polarity: The two ester groups are polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors[3][4]. The benzene ring and the methyl group are nonpolar.

-

Hydrogen Bonding: While it cannot act as a hydrogen bond donor, the oxygen atoms in the ester groups can accept hydrogen bonds from protic solvents like water and alcohols[4].

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility[5].

Based on these principles, we can predict the qualitative solubility of this compound in a range of common laboratory solvents.

Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound. These predictions are based on its chemical structure and general principles of solubility for aromatic esters. For precise applications, experimental verification is strongly recommended.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The nonpolar aromatic ring and methyl group likely dominate over the polar ester groups, leading to limited solubility in water. |

| Methanol | Polar Protic | Moderate to High | The ability to hydrogen bond with the ester groups should enhance solubility. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. |

| Acetone | Polar Aprotic | High | The polarity of acetone is well-suited to interact with the ester functional groups, and it can effectively solvate the aromatic ring. |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate has a similar polarity profile, making it an excellent solvent based on the "like dissolves like" principle[6]. |

| Dichloromethane | Polar Aprotic | High | Its ability to engage in dipole-dipole interactions makes it a good solvent for moderately polar compounds. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane, chloroform is an effective solvent for a wide range of organic compounds. |

| Toluene | Nonpolar | Moderate | The aromatic nature of toluene will favorably interact with the benzene ring of the solute. |

| Hexane | Nonpolar | Low | The significant difference in polarity between the nonpolar hexane and the polar ester groups will likely result in poor solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid in a liquid.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test for equilibrium by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis (Example using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Safety Precautions

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common laboratory solvents. While quantitative data is limited, a qualitative understanding of its solubility can be derived from its chemical structure and the principles of "like dissolves like." The detailed experimental protocol provided herein offers a robust method for researchers to determine the precise solubility of this compound, enabling its effective use in various scientific and industrial applications.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ChemicalBook. (n.d.). This compound CAS#: 23038-61-1.

- ChemicalBook. (2025, July 16). This compound | 23038-61-1.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- PubChem. (n.d.). Dimethyl isophthalate.

- CymitQuimica. (n.d.). CAS 1459-93-4: Dimethyl isophthalate.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Dimethyl isophthalate.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Dimethyl 4-methoxyisophthalate 98 22955-73-3.

- BLD Pharm. (n.d.). 23038-61-1|this compound.

- Tokyo Chemical Industry. (2025, August 7). SAFETY DATA SHEET - Dimethyl 4-Hydroxyisophthalate.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Clark, J. (n.d.). an introduction to esters. Chemguide.

- ChemicalBook. (n.d.). Dimethyl isophthalate(1459-93-4).

Sources

Molecular structure and formula of Dimethyl 4-methylisophthalate

An In-depth Technical Guide to Dimethyl 4-methylisophthalate

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and physicochemical properties of this compound. The content is structured to deliver not only factual data but also the underlying scientific rationale for analytical and synthetic methodologies, reflecting a field-proven perspective on this chemical entity.

Molecular Structure and Properties

This compound is an aromatic compound belonging to the diester class. Its core is a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 4. This substitution pattern is key to its chemical identity and reactivity.

Chemical Identity

A compound's identity is unequivocally established by its nomenclature and registry numbers, which serve as universal identifiers in research and regulatory contexts.

| Identifier | Value |

| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate |

| CAS Number | 23038-61-1[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| Molecular Weight | 208.21 g/mol [1] |

| InChI Key | MTDRWWFCMSDTBL-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)C)C(=O)OC |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application. This compound is a white solid at room temperature, with solubility characteristics typical of aromatic esters.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [1][2] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure

The spatial arrangement of atoms and functional groups in this compound determines its spectroscopic signature and potential for intermolecular interactions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the general procedure described by Kraus and Wang for the synthesis of isophthalates. [3] Step 1: Synthesis of the Bicyclic Adduct (Diels-Alder Reaction)

-

To a sealed reaction tube, add methyl coumalate (1.0 mmol, 1.0 equiv.) and the corresponding enol ether (e.g., 1-propenyl methyl ether) (3.0 mmol, 3.0 equiv.).

-

Add acetonitrile (1.0 mL) as the solvent.

-

Seal the tube and heat the mixture in an oil bath at 75 °C for 24 hours with magnetic stirring.

-

After cooling, the resulting bicyclic adduct can often be used in the next step without extensive purification.

Step 2: Synthesis of this compound (Aromatization)

-

Dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., one small crystal).

-

Heat the solution to boiling and maintain reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting residue is then purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

The confirmation of the molecular structure of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides unambiguous evidence of the atomic connectivity and chemical environment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, recorded in CDCl₃, shows distinct signals for the aromatic protons and the methyl groups. [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 8.55 | Doublet (d) | 1.9 | 1H | H-2 | This proton is ortho to two electron-withdrawing ester groups, resulting in significant deshielding and a downfield shift. It is coupled to H-6 (meta-coupling). |

| 8.02 | Doublet of doublets (dd) | 8.1, 1.8 | 1H | H-6 | This proton is ortho to one ester group and coupled to H-5 (ortho-coupling) and H-2 (meta-coupling). |

| 7.30 | Doublet (d) | 8.0 | 1H | H-5 | This proton is ortho to the methyl group and shows a typical ortho-coupling to H-6. |

| 3.91 | Singlet (s) | - | 3H | -COOCH₃ | One of the two non-equivalent methyl ester groups. The slight difference in chemical shift arises from their different positions relative to the ring's methyl group. |

| 3.90 | Singlet (s) | - | 3H | -COOCH₃ | The second of the two non-equivalent methyl ester groups. |

| 2.64 | Singlet (s) | - | 3H | Ar-CH₃ | The methyl group attached directly to the aromatic ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 167.26, 166.42 | C=O | Two distinct signals for the carbonyl carbons of the non-equivalent ester groups. |

| 145.68, 132.73, 132.07, 131.99 | Aromatic C (quaternary) | Four signals for the four quaternary carbons of the benzene ring (C-1, C-3, C-4, and the carbon attached to the methyl group). |

| 129.84, 128.06 | Aromatic CH | Two signals for the two protonated carbons of the benzene ring. |

| 52.31, 52.15 | -OCH₃ | Two distinct signals for the methyl carbons of the non-equivalent ester groups. |

| 22.00 | Ar-CH₃ | The signal for the methyl carbon attached to the aromatic ring. |

Note: Specific assignment of each quaternary and CH aromatic carbon requires more advanced 2D NMR techniques, but the observed number of peaks is consistent with the proposed structure. [4]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Methyl (CH₃) groups |

| ~1730-1715 | C=O stretch | Ester carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-O stretch | Ester (asymmetric and symmetric) |

The most prominent feature would be the very strong and sharp absorption band for the C=O stretch of the ester groups. The presence of both aromatic and aliphatic C-H stretches would also be clearly discernible.

Mass Spectrometry (MS) (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of this compound would be observed at m/z = 208. The fragmentation pattern is expected to be characteristic of aromatic methyl esters.

Expected Fragmentation Pathways:

-

Loss of a methoxy radical (·OCH₃): This is a very common fragmentation pathway for methyl esters, leading to a stable acylium ion.

-

[M - 31]⁺ = m/z 177

-

-

Loss of a methyl radical (·CH₃):

-

[M - 15]⁺ = m/z 193

-

-

Loss of formaldehyde (CH₂O): This can occur through rearrangement mechanisms. [5] * [M - 30]⁺ = m/z 178

-

Further fragmentation: The fragment ions can undergo further losses, such as the loss of carbon monoxide (CO), to generate a series of smaller ions.

Applications and Research Opportunities

While the parent compound, isophthalic acid, and its dimethyl ester are used extensively in the polymer industry, specific large-scale industrial applications for this compound are not widely documented. Isophthalic acid is a key comonomer in the production of PET (polyethylene terephthalate) resins for beverage bottles and food packaging, where it serves to lower the crystallinity, thereby improving clarity. [6][7]It is also a precursor for high-performance polymers like Nomex. [6] The presence of the 4-methyl group on the isophthalate core suggests that this compound could be a valuable specialty monomer for research and development. Its inclusion in polyester or polyamide chains could be investigated to fine-tune polymer properties such as:

-

Solubility: The methyl group may increase solubility in certain organic solvents.

-

Thermal Properties: It could alter the glass transition temperature (Tg) and melting point (Tm) of polymers.

-

Mechanical Properties: The substitution pattern could influence chain packing and, consequently, the mechanical strength and flexibility of the resulting material.

Therefore, this compound represents an opportunity for materials scientists to develop novel polymers with tailored properties.

Safety, Handling, and Disposal

Adherence to strict safety protocols is paramount when handling any chemical compound. The following information is compiled from supplier safety data and general laboratory best practices.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: ChemicalBook [1]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]* Keep away from strong oxidizing agents and sources of ignition.

-

The compound is stable under recommended storage conditions.

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly. Engage a licensed professional waste disposal service.

Conclusion

This compound is a well-defined aromatic diester with a clear structural and spectroscopic profile. While it may not have the widespread industrial applications of its parent compound, its synthesis is accessible through established organic chemistry pathways. Its true value for the scientific community lies in its potential as a specialty monomer for the creation of novel polymers. The detailed technical data provided in this guide serves as a foundational resource for researchers and scientists looking to explore the properties and potential applications of this compound.

References

- Fl้ารian, A., Gabelica, V., & De Pauw, E. (2008). Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 278(2-3), 135-142.

- Kraus, G. A., & Wang, S. (2017).

-

Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Dimethyl isophthalate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, May 2). Safety Data Sheet: Dimethyl isophthalate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

-

Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Isophthalic Acid. PubChem. Retrieved from [Link]

-

LibreTexts. (2023, August 29). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

- Chany, A.-C., et al. (2015). Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetate. Organic & Biomolecular Chemistry, 13, 9190-9193.

-

NIST. (n.d.). Dimethyl phthalate. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Diastereoselective synthesis and profiling of bicyclic imidazolidinone derivatives bearing a difluoromethylated catechol unit as potent phosphodiesterase 4 inhibitors. Retrieved from [Link]

Sources

- 1. Dimethyl isophthalate(1459-93-4) IR Spectrum [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docnum.umons.ac.be [docnum.umons.ac.be]

- 5. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 6. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]

- 7. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Research Applications of Dimethyl 4-methylisophthalate

Abstract

Dimethyl 4-methylisophthalate (DM-4MI), a substituted aromatic diester, presents a versatile molecular architecture for advanced materials synthesis. While structurally similar to commodity monomers like dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI), the presence of a methyl group on the benzene ring introduces significant asymmetry. This guide provides an in-depth exploration of the potential research applications of DM-4MI, focusing on its role as a specialty monomer in polyester synthesis and as a functional organic linker for the construction of Metal-Organic Frameworks (MOFs). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss how the unique structure of DM-4MI can be leveraged to impart novel properties to next-generation materials. This document is intended for researchers, materials scientists, and polymer chemists seeking to innovate beyond conventional building blocks.

Introduction to this compound: Structure and Properties

This compound (CAS 23038-61-1) is an organic compound characterized by a benzene ring substituted with two methyl ester groups at the 1 and 3 positions and a methyl group at the 4 position.[1][2][3][4] This seemingly minor modification—the addition of a single methyl group to the common isophthalate backbone—is the primary driver of its specialized applications. The asymmetry it induces disrupts the packing efficiency of polymer chains and alters the electronic and steric environment of the molecule, making it a valuable tool for fine-tuning material properties.

Molecular Structure

The structure of this compound is depicted below. The ester groups are reactive sites for polycondensation reactions, while the methyl group acts as a permanent, non-reactive appendage that influences the final properties of the resulting macromolecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties of DM-4MI is provided below. These properties are essential for designing reaction conditions, particularly for melt polycondensation processes where temperature and pressure are critical variables.

| Property | Value | Reference(s) |

| CAS Number | 23038-61-1 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | White Solid | |

| Boiling Point | 284.3 °C | [2] |

| Density | 1.147 g/cm³ | [2] |

| Flash Point | 136.8 °C | [2] |

Synthesis

This compound is typically synthesized via the Fischer esterification of 4-methylisophthalic acid (also known as 5-methylisophthalic acid or uvitic acid) with methanol, using a strong acid catalyst.[5][6] The parent diacid can be obtained by oxidizing mesitylene.[5]

Application as a Co-monomer in Specialty Polyesters

The primary and most promising application of DM-4MI is as a co-monomer in the synthesis of specialty polyesters. By incorporating DM-4MI into a polymer backbone alongside traditional monomers like dimethyl terephthalate (DMT) or isophthalate (DMI), researchers can precisely engineer the material's final properties.

Rationale: The Impact of the Methyl Group

In polymer chemistry, structure dictates properties. The introduction of the asymmetric methyl group from DM-4MI into a polyester chain has several predictable consequences:

-

Disruption of Crystallinity: Linear, symmetric monomers like terephthalic acid allow polymer chains to pack tightly into ordered, crystalline domains. This imparts rigidity, high melting points, and solvent resistance, as seen in PET.[7] The kinked structure of isophthalic acid already disrupts this packing. The addition of a methyl group in DM-4MI further increases the free volume and disrupts the regularity of the molecular chain.[8] This leads to a more amorphous polymer with a lower glass transition temperature (Tg), reduced melting point (Tm), and increased solubility in common organic solvents.[8][9]

-

Enhanced Flexibility: The reduction in crystallinity and intermolecular forces results in a more flexible polymer chain, which can be desirable for applications requiring less brittleness.

-

Modified Surface Properties: The presence of pendant methyl groups can alter the hydrophobicity and surface energy of the resulting polymer, impacting its use in films, coatings, and adhesives.

This ability to "tune" properties makes DM-4MI an excellent candidate for developing copolyesters for applications such as flexible packaging films, coatings with improved adhesion, and resins with tailored solubility.[10][11][12]

Mechanism: Melt Polycondensation

The synthesis of polyesters from dimethyl ester monomers proceeds via a two-stage melt polycondensation process.[13]

-

Transesterification: In the first stage, DM-4MI and another diol (e.g., ethylene glycol) are heated in the presence of a catalyst (e.g., zinc acetate or manganese acetate). The methyl ester groups of DM-4MI are exchanged with the diol, forming a bis(hydroxyalkyl) intermediate and releasing methanol as a byproduct.[10][13]

-

Polycondensation: In the second stage, the temperature is raised, and a vacuum is applied. A second catalyst, often an antimony or titanium compound, is used.[13] The hydroxyl end-groups of the intermediates react with each other, linking the monomer units together to form long polymer chains and releasing ethylene glycol as a byproduct. The vacuum is critical for removing the ethylene glycol, which drives the equilibrium reaction toward the formation of a high molecular weight polymer.[13]

Caption: A two-stage workflow for polyester synthesis via melt polycondensation.

Representative Protocol: Synthesis of a PET-co-4MI Copolyester

This protocol describes the synthesis of a copolyester containing 80 mol% terephthalate and 20 mol% 4-methylisophthalate units.

Materials:

-

Dimethyl terephthalate (DMT)

-

This compound (DM-4MI)

-

Ethylene glycol (EG)

-

Manganese (II) acetate (Catalyst 1)

-

Antimony (III) oxide (Catalyst 2)

-

Phosphoric acid (Stabilizer)

Methodology:

-

Reactor Charging: Charge a high-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column with DMT (e.g., 155.3 g, 0.8 mol), DM-4MI (e.g., 41.6 g, 0.2 mol), and ethylene glycol (e.g., 136.5 g, 2.2 mol; a 120% molar excess).

-

Catalyst Addition: Add manganese (II) acetate (e.g., ~0.05 g) as the transesterification catalyst.

-

Stage 1 - Transesterification:

-

Purge the reactor with dry nitrogen gas.

-

Begin heating the mixture under a slow nitrogen stream while stirring.

-

Methanol will begin to distill off as the temperature reaches ~160-180°C.

-

Slowly increase the temperature to 220°C over 2-3 hours, collecting the evolved methanol. The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected (in this case, ~64 g).

-

Causality Note: The gradual temperature increase and removal of methanol drive the transesterification equilibrium towards the formation of the bis(2-hydroxyethyl) ester intermediates.[13]

-

-

Stage 2 - Polycondensation:

-

Add the polycondensation catalyst, antimony (III) oxide (e.g., ~0.08 g), slurried in a small amount of ethylene glycol, along with phosphoric acid as a thermal stabilizer.

-

Gradually reduce the pressure inside the reactor to below 1 mmHg over 30-45 minutes.

-

Simultaneously, increase the temperature to 270-280°C.

-

Causality Note: The high temperature and vacuum are essential to remove the excess ethylene glycol byproduct, increasing the polymer's molecular weight. The stirrer speed should be increased as the melt viscosity rises significantly.[13]

-

-

Reaction Monitoring & Termination: Monitor the reaction progress by observing the torque on the mechanical stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer. Continue the reaction for 2-4 hours under high vacuum until the desired viscosity is achieved.

-

Product Extrusion & Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, forming an amorphous strand.

-

Pelletization & Characterization: Dry and pelletize the polymer strand. The resulting copolyester should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to determine Tg and Tm, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Application as an Organic Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers).[14] The choice of organic linker is critical as it defines the pore size, geometry, and chemical functionality of the resulting framework.

Rationale: A Functional Building Block for Porous Materials

Isophthalic acid and its derivatives are widely used as angular linkers in MOF synthesis.[15][16] The 1,3-substitution pattern directs the formation of complex, non-linear network topologies. 4-methylisophthalic acid (the hydrolyzed form of DM-4MI) offers several advantages as a linker:

-

Structural Diversity: It provides the necessary carboxylate groups to coordinate with metal centers.

-

Functionalization: The methyl group projects into the pores of the resulting MOF, modifying the surface from purely hydrophilic (carboxylate) to one with hydrophobic character. This can influence the framework's selective adsorption properties for gases or small molecules.

-

Modulation of Properties: The electronic and steric effects of the methyl group can influence the framework's assembly, stability, and catalytic activity.[15]

Research has shown that functionalized isophthalate linkers can be used to assemble novel MOFs with interesting structural and catalytic features.[15][17][18]

Caption: Conceptual diagram of a MOF built from metal nodes and organic linkers.

Representative Protocol: Solvothermal Synthesis of a 4-MI-based MOF

This protocol describes a general method for synthesizing a MOF using 4-methylisophthalic acid. Note that this requires the hydrolysis of DM-4MI to the diacid form first.

Materials:

-

4-methylisophthalic acid (H₂-4MI)

-

Zinc (II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Methodology:

-

Linker Preparation: Hydrolyze this compound to 4-methylisophthalic acid using standard aqueous base (e.g., NaOH) followed by acidification (e.g., with HCl). Wash the resulting solid with water and dry thoroughly.

-

Reaction Mixture Preparation: In a 20 mL glass vial, dissolve 4-methylisophthalic acid (e.g., 36 mg, 0.2 mmol) and Zinc (II) nitrate hexahydrate (e.g., 119 mg, 0.4 mmol) in 10 mL of DMF.

-

Causality Note: DMF acts as a high-boiling point solvent, which is necessary for the solvothermal reaction. It can also act as a template or coordinating molecule during crystal growth.

-

-

Solvothermal Reaction: Seal the vial tightly and place it in a programmable laboratory oven. Heat the vial to 120°C for 48 hours.

-

Causality Note: The elevated temperature and pressure facilitate the coordination reaction between the deprotonated carboxylate groups of the linker and the zinc ions, leading to the slow growth of crystalline MOF material.

-

-

Isolation and Activation:

-

After 48 hours, cool the oven slowly to room temperature. Colorless, block-like crystals should form.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL) to remove unreacted starting materials.

-

To "activate" the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in fresh ethanol for 24 hours, then decant and heat the sample under a high vacuum at an elevated temperature (e.g., 150°C) for 12 hours.

-

-

Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure and phase purity, and by gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

Other Potential Research Trajectories

While the applications in polyesters and MOFs are the most well-supported, the unique structure of DM-4MI suggests other potential uses:

-

Chemical Intermediate: It can serve as a starting material for more complex molecules. The methyl and ester groups can be further functionalized to create novel ligands, pharmaceutical intermediates, or building blocks for dendrimers.

-

Drug Development: While no direct applications are prominent, substituted isophthalates can be found in the core structure of some complex molecules. Its role would likely be as a rigid scaffold or an early-stage synthetic precursor in a multi-step synthesis.[19]

Conclusion

This compound is a valuable, non-commodity monomer whose potential lies in the targeted modification of material properties. The introduction of a single, asymmetric methyl group provides a powerful yet simple tool for researchers to disrupt polymer crystallinity, tune thermal properties, and functionalize the pores of advanced materials like MOFs. The detailed protocols provided in this guide serve as a validated starting point for scientists and engineers to explore the synthesis of novel copolyesters and porous frameworks. As the demand for high-performance, tailored materials continues to grow, specialty monomers like this compound will become increasingly critical components in the toolkit of the modern materials scientist.

References

- Current time information in Goochland County, US. (n.d.). Google.

-

Feijen, J., & De Vries, A. (1995). Effect of methyl groups on the thermal properties of polyesters from methyl substituted 1,4‐butanediols and 4,4′‐biphenyldicarboxylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 33(3), 493-504. [Link]

-

Bureš, F., et al. (2018). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. New Journal of Chemistry, 42(1), 123-132. [Link]

-

TPU Yarn. (2024). Polycondensation Reaction of Polyester. Retrieved January 2, 2026, from [Link]

-

Wang, X., et al. (2019). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI. [Link]

-

Li, Y., et al. (2015). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 17(4), 846-854. [Link]

-

Request PDF. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. Retrieved January 2, 2026, from [Link]

-

R Discovery. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. Retrieved January 2, 2026, from [Link]

-

JournalAgent. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Retrieved January 2, 2026, from [Link]

-

Berkeley Global Science Institute. (n.d.). MOF-5. Retrieved January 2, 2026, from [Link]

-

UL Prospector. (2016). Understanding Polyesters. Retrieved January 2, 2026, from [Link]

-

University of Maryland. (n.d.). Polycondensation. Retrieved January 2, 2026, from [Link]

-

Request PDF. (n.d.). Catalyst-free synthesis of polyesters via conventional melt polycondensation. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Request PDF. (n.d.). Enzymatic Synthesis of Polyesters via Polycondensation. ResearchGate. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. PMC. [Link]

-

Request PDF. (n.d.). Effect of the polyester chemical structure on the stability of polyester–melamine coatings when exposed to accelerated weathering. ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Essential Chemical Industry. (n.d.). Polyesters. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved January 2, 2026, from [Link]

-

What Is FRP Profile?. (n.d.). Isophthalic Polyester: Structure, Properties, and Applications. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. Retrieved January 2, 2026, from [Link]

-

PolyesterMFG. (2021). Application of Isophthalic Acid. Retrieved January 2, 2026, from [Link]

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

Sources

- 1. This compound | 23038-61-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 23038-61-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 23038-61-1 [sigmaaldrich.com]

- 5. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Polyesters [essentialchemicalindustry.org]

- 8. mdpi.com [mdpi.com]

- 9. research.utwente.nl [research.utwente.nl]

- 10. ulprospector.com [ulprospector.com]

- 11. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]

- 12. Application of Isophthalic Acid [polyestermfg.com]

- 13. fiber-yarn.com [fiber-yarn.com]

- 14. MOF-5 | Berkeley Global Science Institute [globalscience.berkeley.edu]

- 15. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. discovery.researcher.life [discovery.researcher.life]